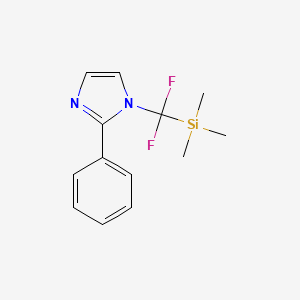![molecular formula C17H20N2O B11851286 N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide](/img/structure/B11851286.png)
N-Cyclopropylspiro[indene-1,4'-piperidine]-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of indene derivatives with piperidine under specific conditions to form the spirocyclic core. The cyclopropyl group is then introduced through a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or chlorination with thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in pain signaling, thereby providing analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-1,4’-piperidine]: Shares the spirocyclic structure but lacks the cyclopropyl group.
N-Cyclopropylpiperidine: Contains the cyclopropyl group but lacks the spirocyclic indene structure.
Uniqueness
N-Cyclopropylspiro[indene-1,4’-piperidine]-3-carboxamide is unique due to its combination of the spirocyclic indene structure and the cyclopropyl group. This unique structure contributes to its distinct pharmacological properties and its potential as a versatile building block in organic synthesis.
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-cyclopropylspiro[indene-3,4'-piperidine]-1-carboxamide |
InChI |
InChI=1S/C17H20N2O/c20-16(19-12-5-6-12)14-11-17(7-9-18-10-8-17)15-4-2-1-3-13(14)15/h1-4,11-12,18H,5-10H2,(H,19,20) |
InChI Key |
UPCINNMDUDFMII-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC3(CCNCC3)C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



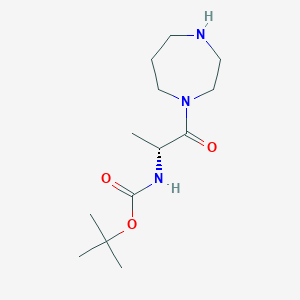
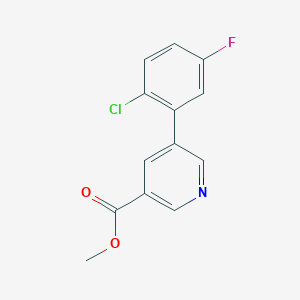
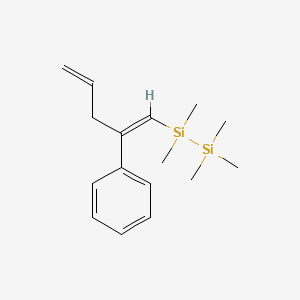
![tert-Butyl 2-methoxy-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B11851226.png)
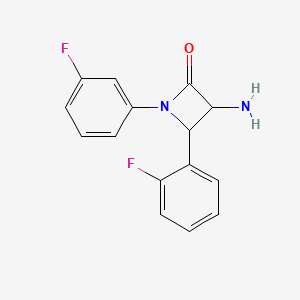

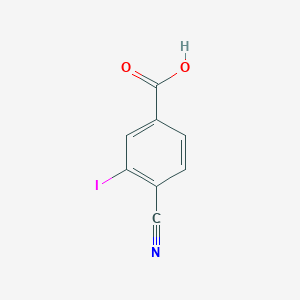


![N-Ethyl-9-[(2-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B11851278.png)

